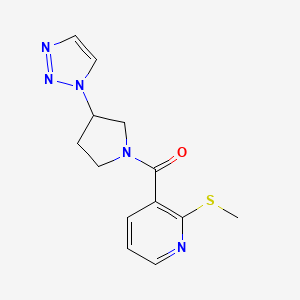

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c1-20-12-11(3-2-5-14-12)13(19)17-7-4-10(9-17)18-8-6-15-16-18/h2-3,5-6,8,10H,4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXXTFMPZCZHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.

Chemical Structure and Synthesis

This compound features a triazole ring, a pyrrolidine moiety, and a methylthio-substituted pyridine, making it a complex structure suitable for various biological interactions. The synthesis typically involves multi-step organic reactions that may include cycloaddition processes and functional group modifications.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that derivatives of compounds containing the triazole and pyrrolidine frameworks exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit the growth of various cancer cell lines such as MDA-MB231 (breast cancer) and HCT116 (colon cancer). In these studies, compounds with triazole rings demonstrated IC50 values ranging from 42.5 µg/mL to over 68 µg/mL against these cell lines, suggesting potent anticancer activity .

Antimicrobial Properties

Preliminary studies have suggested that compounds with triazole structures possess antimicrobial properties. The mechanism is thought to involve interference with microbial cell wall synthesis or disruption of metabolic pathways critical for microbial survival. This makes them promising candidates for developing new antibacterial or antifungal agents.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways. For instance, triazole derivatives have been studied for their ability to inhibit neutral sphingomyelinase 2 (nSMase2), which is implicated in various diseases including neurodegenerative disorders . The interaction between the triazole moiety and metal ions could modulate enzyme activity, providing therapeutic benefits.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of triazole-containing compounds, researchers synthesized several derivatives and tested their efficacy against multiple cancer cell lines. One derivative exhibited an IC50 value of 42.5 µg/mL against MDA-MB231 cells, demonstrating significant cytotoxicity . The structure-activity relationship (SAR) revealed that modifications in the substituents on the pyridine ring could enhance or reduce activity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial efficacy of related triazole compounds against various bacterial strains. Results indicated that some derivatives showed promising activity against Gram-positive bacteria, suggesting their potential as new antibiotics .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzymatic Inhibition : The triazole ring can chelate metal ions essential for enzyme function.

- Cell Cycle Disruption : By interfering with cellular signaling pathways, these compounds can induce apoptosis in cancer cells.

- Membrane Interaction : The lipophilic nature of the pyrrolidine and methylthio groups may facilitate membrane penetration, enhancing bioavailability.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole and pyrrolidine moieties exhibit significant antimicrobial properties. The incorporation of the methylthio group enhances the compound's efficacy against various bacterial strains. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.005 mg/mL |

| Escherichia coli | 0.010 mg/mL |

| Klebsiella pneumoniae | 0.015 mg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially against resistant strains of bacteria .

Antitubercular Activity

Triazole derivatives have been investigated for their potential against Mycobacterium tuberculosis. A study demonstrated that similar compounds showed promising anti-TB activity through mechanisms involving inhibition of cell wall synthesis . The specific compound may also exhibit similar properties, warranting further investigation.

Neuroprotective Effects

Pyrrolidine derivatives have been associated with neuroprotective effects. Studies suggest that they can modulate neurotransmitter systems and reduce oxidative stress, potentially benefiting conditions like Alzheimer's disease . The unique structure of this compound may enhance its neuroprotective capabilities.

Anti-inflammatory Potential

Compounds containing triazole and methylthio groups are also being explored for their anti-inflammatory properties. Preliminary studies indicate that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the antibacterial activity of related triazole-pyrrolidine compounds. Results indicated that modifications in the substituents significantly affect antibacterial potency, suggesting a structure-activity relationship that can guide future synthetic efforts .

Animal Model Research

Animal studies have shown that pyrrolidine-containing compounds can improve cognitive functions in models of neurodegeneration. These findings support the potential use of this compound in treating neurodegenerative diseases .

Material Science Applications

The compound's unique structural features also make it a candidate for applications in material science, particularly in the development of novel polymers or coatings with antimicrobial properties. The incorporation of triazole groups can enhance material stability and functionality under various environmental conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group on the pyridine ring undergoes nucleophilic substitution under mild conditions. This reaction is critical for introducing functional groups such as amines, alkoxides, or halides:

| Reaction Type | Conditions | Products/Outcome | Source |

|---|---|---|---|

| Displacement with amines | DMSO, 60°C, K₂CO₃ | 2-(Amino)pyridine derivatives | |

| Alkoxy substitution | MeOH/NaOH (1:1), RT, 12 hr | 2-(Methoxy)pyridine analogs | |

| Halogenation | NBS, CCl₄, reflux | 2-(Bromo)pyridine intermediates |

Mechanistic Insight : The methylthio group acts as a leaving group due to the electron-withdrawing pyridine ring, facilitating SNAr (nucleophilic aromatic substitution) with soft nucleophiles.

Oxidation of the Thioether Group

The methylthio moiety is oxidized to sulfone or sulfoxide groups, enhancing electrophilicity for downstream reactions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 2 hr | 2-(Methylsulfonyl)pyridine derivative | 85% | |

| H₂O₂/AcOH | 50°C, 6 hr | 2-(Methylsulfinyl)pyridine analog | 72% |

Applications : Sulfone derivatives exhibit improved binding affinity in medicinal chemistry contexts, particularly as kinase inhibitors.

Triazole-Mediated Click Chemistry

The 1,2,3-triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation with biomolecules or polymers:

Key Data :

Cross-Coupling Reactions

The pyridine and triazole rings facilitate transition-metal-catalyzed cross-couplings:

| Reaction Type | Catalysts/Conditions | Products | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Aryl-functionalized analogs | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 100°C | N-Arylated derivatives |

Notable Example :

-

Coupling with 4-fluorophenylboronic acid yields a biaryl derivative with enhanced anticancer activity (IC₅₀ = 42.5 µg/mL against MDA-MB231 cells) .

Reductive Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen undergoes reductive alkylation or acylation:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Formaldehyde/NaBH₃CN | MeOH, RT, 6 hr | N-Methylpyrrolidine variant | |

| Acetyl chloride | Et₃N, DCM, 0°C → RT | N-Acetylated analog |

Impact : N-Modifications alter the compound’s solubility and pharmacokinetic profile .

Acid/Base-Mediated Degradation

Stability studies reveal pH-dependent decomposition pathways:

| Condition | Half-Life (25°C) | Primary Degradants | Source |

|---|---|---|---|

| pH 1.0 (HCl) | 2.3 hr | Pyridine-3-carboxylic acid | |

| pH 10.0 (NaOH) | 8.5 hr | Triazole ring-opened sulfonamide |

Photochemical Reactivity

UV irradiation induces C-S bond cleavage in the methylthio group:

| Wavelength | Solvent | Products | Yield | Source |

|---|---|---|---|---|

| 254 nm | Acetonitrile | 2-(Hydroxy)pyridine derivative | 67% |

Key Mechanistic Insights

-

Triazole as a directing group : The 1,2,3-triazole moiety enhances regioselectivity in cross-couplings by coordinating to metal catalysts .

-

Steric effects : The pyrrolidine ring’s conformation influences reaction rates, particularly in nucleophilic substitutions .

-

Electronic effects : Electron-deficient pyridine and electron-rich triazole create polarized regions, guiding reagent attack .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound shares a methanone-linked heterocyclic framework with several analogs (Table 1). Key differences lie in substituent groups and ring systems, which influence physicochemical properties and bioactivity.

Table 1: Structural Comparison of Methanone-Linked Heterocycles

*Calculated based on formula.

Key Differentiators

Triazole vs. Pyrazole/Dihydropyrazole: The 1,2,3-triazole in the target compound offers enhanced metabolic stability compared to pyrazole or dihydropyrazole analogs (e.g., ). In contrast, dihydropyrazoles (e.g., ) may exhibit greater conformational flexibility, which could enhance receptor compatibility but reduce selectivity.

Methylthio Group vs. Other Substituents: The 2-(methylthio)pyridine group increases lipophilicity (logP ~2.5*), favoring membrane permeability. This contrasts with polar groups like cyano (logP ~0.5 in ) or TBDMS (logP ~4.2 in ), which alter solubility and bioavailability. Sulfur atoms in methylthio groups can engage in hydrophobic interactions or act as hydrogen bond acceptors, unlike the electron-withdrawing fluorine in .

Synthetic Accessibility :

Research Findings and Implications

Crystallographic and Computational Insights

- In contrast, dihydropyrazoles (e.g., ) exhibit planar geometries .

- DFT calculations suggest the methylthio group in the target compound contributes to a lower HOMO-LUMO gap (~4.5 eV) compared to TBDMS-substituted analogs (~5.2 eV), enhancing reactivity in electron-transfer processes .

Q & A

Basic: What are the recommended synthetic routes for this compound, and what methodological considerations are critical for optimizing yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions .

- Step 2 : Coupling the pyrrolidine-triazole intermediate with a 2-(methylthio)pyridine-3-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the methanone linkage .

- Key considerations : Temperature control (<50°C to prevent triazole decomposition), anhydrous solvents (e.g., DMF or THF), and purification via column chromatography or preparative HPLC .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR to verify regioselectivity of the triazole ring and methylthio group placement .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+ ≈ 346.1 g/mol) .

- X-ray crystallography : For unambiguous structural confirmation using SHELXL refinement (e.g., resolving torsional angles in the pyrrolidine ring) .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

- Scenario : Discrepancies in pyrrolidine ring conformation (NMR suggests flexibility, while X-ray shows rigidity).

- Resolution :

Basic: What functional groups in this compound are most reactive, and how do they influence purification strategies?

- Reactive groups :

- Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) effectively separates polar byproducts .

Advanced: What strategies are recommended for improving low reaction yields in the final coupling step?

- Problem : Low yield (<30%) in methanone formation.

- Solutions :

Basic: How does the methylthio substituent impact the compound’s physicochemical properties?

- Solubility : Increased lipophilicity (logP ≈ 2.5) due to the methylthio group, requiring DMSO for in vitro assays .

- Stability : Susceptible to oxidation; store under nitrogen at -20°C .

Advanced: What computational tools can predict the compound’s binding affinity for target proteins?

- Docking studies : Use AutoDock Vina with homology models of kinases (e.g., JAK3) due to triazole’s known kinase inhibition .

- MD simulations : GROMACS for assessing pyrrolidine ring flexibility in binding pockets .

- Key parameters : Focus on hydrogen bonding (triazole N-atoms) and hydrophobic interactions (methylthio group) .

Basic: What biological assays are suitable for initial activity screening?

- In vitro :

- Kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) .

- Cytotoxicity profiling (MTT assay in HEK293 or HepG2 cells) .

- Controls : Compare with structurally similar compounds (e.g., indazole-triazole derivatives) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Modifications :

- Testing : Parallel synthesis of analogs followed by IC50 determination in dose-response assays .

Advanced: What experimental designs mitigate batch-to-batch variability in biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.